

AZD4547: A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: AZD4547

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This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of **AZD4547**, a potent and selective inhibitor of the Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. This document details the preclinical and clinical journey of this compound, presenting key quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex biological pathways and workflows.

Discovery and Preclinical Development Timeline

The development of **AZD4547** stemmed from the growing understanding of the role of aberrant FGFR signaling in various cancers. Researchers at AstraZeneca embarked on a program to identify a potent and selective small molecule inhibitor of the FGFR tyrosine kinase family.

- Early 2010s: The N-(5-pyrazolyl)benzamide series of compounds was identified as a promising scaffold for FGFR inhibition. Early compounds, however, faced challenges with poor in vivo pharmacokinetic properties.[1]
- 2012: The discovery and preclinical profile of **AZD4547** were first detailed in a publication in Cancer Research.[2] This seminal paper described the optimization of the lead compound to

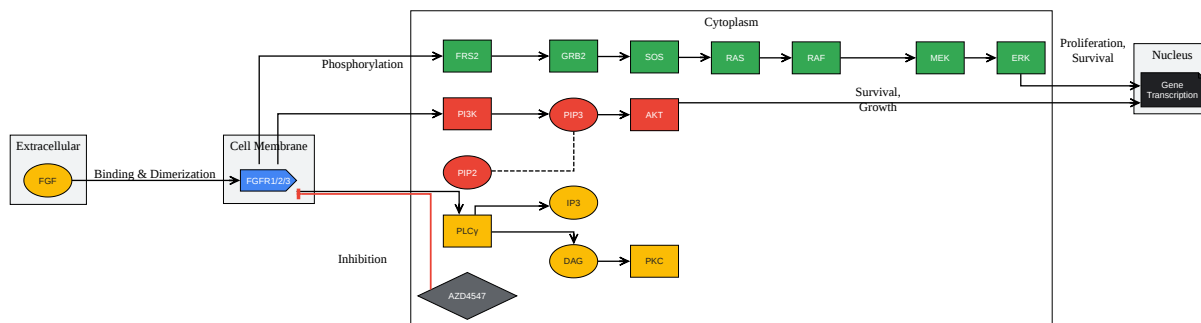
improve metabolic stability and oral bioavailability, leading to the identification of **AZD4547**.

[1][2] The compound demonstrated potent and selective inhibition of FGFR1, 2, and 3.[2]

- Preclinical Proof-of-Concept: Extensive preclinical studies demonstrated that **AZD4547** effectively inhibited FGFR signaling and the growth of tumor cell lines with deregulated FGFR expression.[2] In vivo studies using xenograft models of various cancers, including multiple myeloma and gastric cancer, showed significant dose-dependent anti-tumor activity. [2][3]

Mechanism of Action and Signaling Pathway

AZD4547 is an ATP-competitive inhibitor that binds to the kinase domain of FGFR1, FGFR2, and FGFR3, preventing their autophosphorylation and subsequent activation of downstream signaling pathways. The primary signaling cascades inhibited by **AZD4547** include the RAS-MAPK, PI3K-AKT, and PLC γ pathways, which are crucial for cell proliferation, survival, and angiogenesis.



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Caption: Simplified FGFR Signaling Pathway and the inhibitory action of **AZD4547**.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for **AZD4547**.

Table 1: In Vitro Inhibitory Activity of **AZD4547**

Target	IC50 (nM)	Assay Type	Reference
FGFR1	0.2	Enzymatic	[4]
FGFR2	2.5	Enzymatic	[4]
FGFR3	1.8	Enzymatic	[4]
FGFR4	165	Enzymatic	[4]
KDR (VEGFR2)	24	Enzymatic	[3]
IGFR	581	Enzymatic	[3]

Table 2: Anti-proliferative Activity of AZD4547 in Cancer Cell Lines

Cell Line	Cancer Type	FGFR Alteration	GI50 (μM)	Reference
DMS114	Small Cell Lung Cancer	FGFR1 Amplification	0.111	[5]
NCI-H1581	Large Cell Lung Cancer	FGFR1 Amplification	0.003	[5]

Table 3: In Vivo Efficacy of AZD4547 in Xenograft Models

Xenograft Model	Cancer Type	FGFR Alteration	AZD4547 Dose	Tumor Growth Inhibition (%)	Reference
KMS11	Multiple Myeloma	FGFR3 Translocation	3 mg/kg bid	53	[3]
KMS11	Multiple Myeloma	FGFR3 Translocation	6.25 mg/kg bid	Complete Stasis	[3]
KMS11	Multiple Myeloma	FGFR3 Translocation	12.5 mg/kg qd	Complete Stasis	[3]
LG123 (PDX)	Squamous NSCLC	FGFR1 Amplification	12.5 mg/kg qd	Regression	[6]
LC038 (PDX)	Squamous NSCLC	FGFR1 Amplification	12.5 mg/kg qd	Stasis	[6]
LC026 (PDX)	Squamous NSCLC	FGFR1 Amplification	25 mg/kg qd	Stasis	[6]
L121 (PDX)	Squamous NSCLC	FGFR1 Amplification	25 mg/kg qd	Stasis	[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of scientific findings.

In Vitro Cell Proliferation Assay (MTS Assay)

- Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media and incubated for 24 hours.
- Compound Treatment: Cells are treated with a serial dilution of **AZD4547** (typically ranging from 0.001 to 10 μ M) or vehicle control (DMSO) for 72 hours.

- **MTS Reagent Addition:** After the incubation period, MTS reagent is added to each well according to the manufacturer's instructions, and the plates are incubated for 1-4 hours at 37°C.
- **Absorbance Measurement:** The absorbance is measured at 490 nm using a microplate reader.
- **Data Analysis:** The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

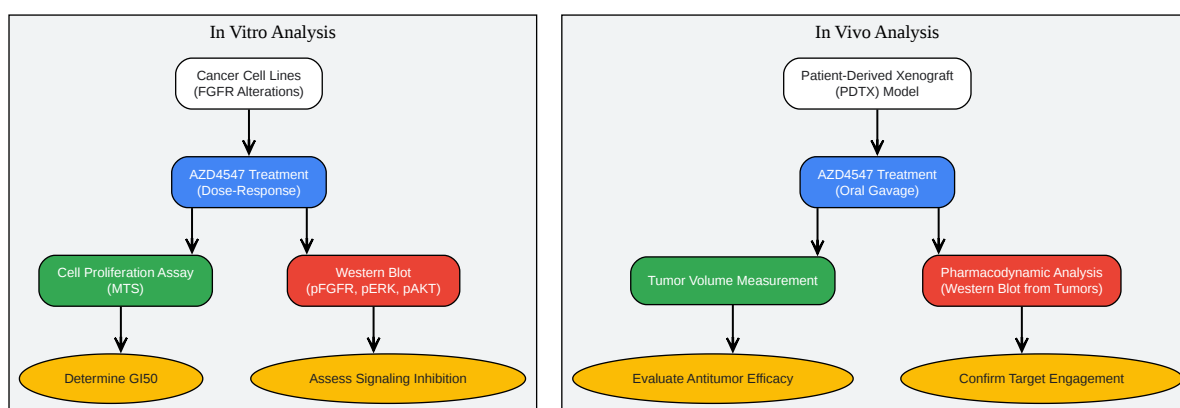
Western Blot Analysis of FGFR Signaling

- **Cell Lysis:** Cells are treated with **AZD4547** or vehicle for a specified time, then washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.[\[5\]](#)[\[7\]](#)
- **Protein Quantification:** The protein concentration of the lysates is determined using a BCA protein assay.[\[7\]](#)
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[\[5\]](#)[\[7\]](#)
- **Immunoblotting:** The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of FGFR, FRS2, ERK, and AKT.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Detection:** After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[\[7\]](#)

In Vivo Patient-Derived Tumor Xenograft (PDTX) Studies

- **Model Establishment:** Fresh tumor tissue from consenting patients is surgically implanted subcutaneously into immunocompromised mice (e.g., NSG mice).[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
- Drug Administration: **AZD4547** is administered orally (e.g., by gavage) at the specified dose and schedule. The control group receives a vehicle.[3][6]
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Pharmacodynamic Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, such as Western blotting, to assess the inhibition of FGFR signaling.[6]



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Caption: A representative experimental workflow for the preclinical evaluation of **AZD4547**.

Clinical Development of AZD4547

Following promising preclinical results, **AZD4547** entered clinical development to evaluate its safety, tolerability, pharmacokinetics, and anti-tumor activity in patients with advanced solid tumors, particularly those with FGFR pathway alterations.

Phase I Clinical Trials

- NCT00979134: A Phase I dose-escalation study was initiated to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of **AZD4547** in patients with advanced solid tumors.[13][14][15] The study established an RP2D of 80 mg twice daily.[14] Early signs of anti-tumor activity were observed in patients with FGFR-amplified tumors.[14]
- Japanese Phase I Study (NCT01213160): A separate Phase I study was conducted in Japanese patients to evaluate the safety, tolerability, and pharmacokinetics of **AZD4547** in this population.[16]

Phase II Clinical Trials

Several Phase II trials were conducted to assess the efficacy of **AZD4547** in specific patient populations with FGFR alterations.

- SHINE Trial (NCT01457846): This was a randomized Phase II study comparing **AZD4547** with paclitaxel in patients with advanced gastric or gastroesophageal junction cancer with FGFR2 amplification.[17] The study did not meet its primary endpoint of improving progression-free survival (PFS) compared to paclitaxel.[17]
- NCI-MATCH (EAY131) Subprotocol W (NCT04439240): This histology-agnostic Phase II trial evaluated **AZD4547** in patients with various advanced tumors harboring FGFR1, 2, or 3 alterations (amplifications, mutations, or fusions).[4][18][19][20][21][22]
 - Patient Population: The trial enrolled patients with a variety of cancer types, including breast, urothelial, and cervical cancers.[22]
 - Results: The study did not meet its primary endpoint of a 16% overall response rate (ORR) across all FGFR alteration types.[4] However, modest activity was observed in patients with FGFR mutations and fusions, with confirmed partial responses seen in 8% of patients.[22] The response rate was 22% in patients with FGFR fusions.[19][21] No responses were seen in patients with FGFR amplifications.[22]

- Malignant Pleural Mesothelioma Trial: A Phase II study evaluated **AZD4547** as a second- or third-line treatment for malignant pleural mesothelioma. The study was discontinued due to a lack of efficacy, with only 12% of patients being progression-free at 6 months.[23]

Conclusion

AZD4547 is a potent and selective inhibitor of FGFR1, 2, and 3 that has undergone extensive preclinical and clinical evaluation. While it has demonstrated significant anti-tumor activity in preclinical models and shown modest efficacy in certain patient populations with specific FGFR alterations (mutations and fusions) in clinical trials, it has not yet achieved regulatory approval. The journey of **AZD4547** highlights the complexities of targeting the FGFR pathway and underscores the importance of precise patient selection based on the specific type of FGFR aberration. Further research may focus on identifying predictive biomarkers to better identify patients who are most likely to benefit from **AZD4547** and exploring its potential in combination with other anti-cancer agents.

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